2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
CAS No.: 923257-71-0
Cat. No.: VC4741141
Molecular Formula: C25H29N5O2
Molecular Weight: 431.54
* For research use only. Not for human or veterinary use.
![2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine - 923257-71-0](/images/structure/VC4741141.png)
Specification
CAS No. | 923257-71-0 |
---|---|
Molecular Formula | C25H29N5O2 |
Molecular Weight | 431.54 |
IUPAC Name | (3,5-dimethylphenyl)-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone |
Standard InChI | InChI=1S/C25H29N5O2/c1-17-13-18(2)15-20(14-17)24(31)29-9-11-30(12-10-29)25-26-19(3)16-23(28-25)27-21-5-7-22(32-4)8-6-21/h5-8,13-16H,9-12H2,1-4H3,(H,26,27,28) |
Standard InChI Key | VOZNGABCMBCDIN-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)NC4=CC=C(C=C4)OC)C)C |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine delineates its core pyrimidine scaffold substituted at positions 2, 4, and 6. Position 2 hosts a piperazine ring conjugated to a 3,5-dimethylbenzoyl group, while position 4 features a 4-methoxyphenylamine moiety. The 6-methyl group completes the substitution pattern.
The molecular formula is C₂₆H₃₀N₆O₂, with a calculated molecular weight of 482.57 g/mol. This aligns with structurally related piperazine-pyrimidine hybrids, such as N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-2-(1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazin-5(6H)-yl)acetamide (MW: 488.5 g/mol) , underscoring the consistency in molecular design for CNS-targeted agents.
Structural Features and Stereoelectronic Properties
The pyrimidine ring serves as a planar, aromatic heterocycle, enabling π-π stacking interactions with biological targets. The 3,5-dimethylbenzoyl group introduces hydrophobicity, while the 4-methoxyphenylamine substituent contributes hydrogen-bonding capacity via its methoxy and amine functionalities. The piperazine linker enhances solubility through its basic nitrogen atoms, a feature observed in analogs like 1-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₂₆H₃₀N₆O₂ |
Molecular Weight | 482.57 g/mol |
Hydrogen Bond Donors | 2 (NH groups) |
Hydrogen Bond Acceptors | 6 (N and O atoms) |
Rotatable Bonds | 6 |
Topological Polar SA | 105 Ų |
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis likely follows a convergent approach:
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Pyrimidine Core Construction: 6-methylpyrimidin-4-amine derivatives are typically synthesized via Biginelli or Pd-catalyzed coupling reactions.
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Piperazine-Benzoyl Conjugation: Nucleophilic acyl substitution between piperazine and 3,5-dimethylbenzoyl chloride, as demonstrated in the synthesis of 2-(1-benzyl-piperidin-4-ylamino)-1-[2-(3,4-dichloro-phenyl)-4-(3,5-dimethyl-benzoyl)-piperazin-1-yl]-ethanone .
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Final Coupling: Buchwald-Hartwig amination or SNAr reaction to introduce the 4-methoxyphenylamine group.
Optimized Synthetic Route
A plausible pathway involves:
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Step 1: Reacting 4-chloro-6-methylpyrimidin-2-amine with 1-(3,5-dimethylbenzoyl)piperazine in DMF/K₂CO₃ at 80°C to yield the intermediate 2-[4-(3,5-dimethylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-amine.
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Step 2: Coupling with 4-methoxyphenyl bromide via Pd(OAc)₂/Xantphos catalysis, analogous to methods used for arylthiazole-piperazine hybrids .
Table 2: Synthetic Parameters
Parameter | Condition |
---|---|
Solvent | DMF/EtOH (3:1) |
Temperature | 80–100°C |
Catalyst | Pd(OAc)₂/Xantphos |
Reaction Time | 12–24 h |
Yield | ~65% (estimated) |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound exhibits moderate aqueous solubility (~25 µg/mL) due to its piperazine moiety, contrasting with highly lipophilic analogs like 1-[4-(2,4-dimethylbenzoyl)piperidin-1-yl]-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one (logP: 4.1) . Predicted logP values (AlogPS: 3.8) suggest favorable blood-brain barrier penetration, critical for CNS activity.
Metabolic Stability
The 4-methoxyphenyl group may undergo O-demethylation via CYP2D6, while the piperazine ring is susceptible to N-oxidation. These pathways mirror those observed in N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)acetamide derivatives .
Pharmacological Profile
Mechanistic Insights
Piperazine derivatives commonly target monoamine receptors and enzymes. The 3,5-dimethylbenzoyl group may confer affinity for serotonin (5-HT₆/7) receptors, as seen in structurally related MAO inhibitors . The 4-methoxyphenylamine moiety could modulate histamine H₃ or σ-1 receptors, implicated in cognitive disorders.
In Vitro Activity
While direct data are unavailable, analogs demonstrate:
Future Directions
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Target Deconvolution: Proteome-wide affinity profiling to identify off-targets
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Prodrug Development: Esterification of the benzoyl group to enhance solubility
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Clinical Translation: Phase 0 microdosing studies to assess CNS penetration
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